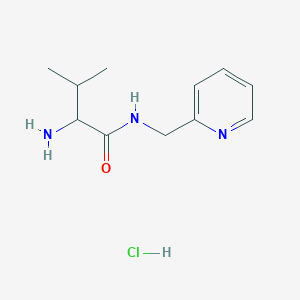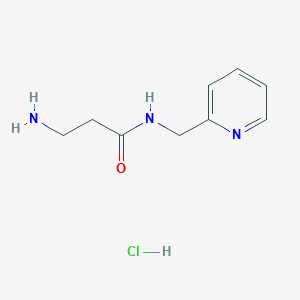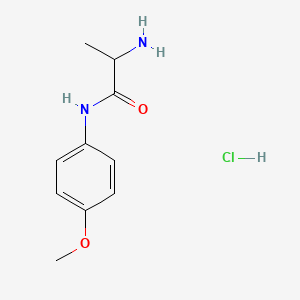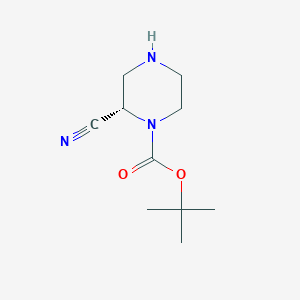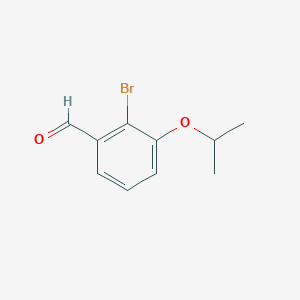
2-Bromo-3-(propan-2-yloxy)benzaldehyde
Vue d'ensemble
Description
2-Bromo-3-(propan-2-yloxy)benzaldehyde (2-Br-3-POBA) is an organic compound belonging to the class of benzaldehydes. It is a colorless solid with a characteristic odor and is soluble in organic solvents. It is an important intermediate in the synthesis of various organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.
Applications De Recherche Scientifique
Antioxidant, Antimicrobial, and Anticancer Properties
Compounds closely related to 2-Bromo-3-(propan-2-yloxy)benzaldehyde have been synthesized and evaluated for their biological activities. For example, derivatives of prop-2-yn-1-yloxy benzaldehyde have shown promising antioxidant, antimicrobial, and anticancer properties. These derivatives exhibit significant cytotoxic activity against breast adenocarcinoma cell lines and possess good antibacterial activity towards Bacillus subtilis, along with high antifungal activity against Aspergillus niger (Konuş et al., 2019).
Synthetic Applications in Organic Chemistry
2-Bromobenzaldehydes, which are structurally related to the query compound, serve as intermediates in the synthesis of various organic molecules. These compounds have been synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination as a key step. This methodology facilitates the creation of substituted 2-bromobenzaldehydes with good overall yields, highlighting the versatility of brominated benzaldehydes in synthetic organic chemistry (Dubost et al., 2011).
Photolabile Protecting Group for Aldehydes and Ketones
Brominated coumarin derivatives, such as Bhc-diol, have been employed as photolabile protecting groups for aldehydes and ketones. This application is crucial in photochemical studies where controlled release of protected compounds is necessary under light irradiation. The study demonstrates the release of benzaldehyde and other compounds upon single- and two-photon-induced photolysis, showcasing the utility of brominated compounds in photochemical applications (Lu et al., 2003).
Catalysis and Chemical Transformations
Brominated benzaldehydes have been used as substrates in various catalytic processes to synthesize complex molecules. For instance, copper-catalyzed multicomponent domino reactions involving 2-bromoaldehydes have facilitated the assembly of quinazoline derivatives. This showcases the role of brominated benzaldehydes in enabling efficient construction of C-N bonds through catalytic processes (Xu et al., 2016).
Propriétés
IUPAC Name |
2-bromo-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVNSSZGMDDSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(propan-2-yloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



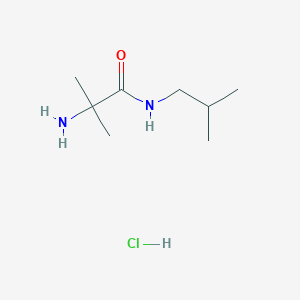
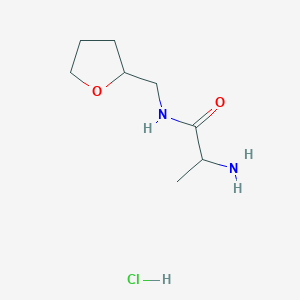
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
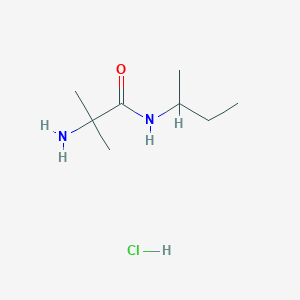
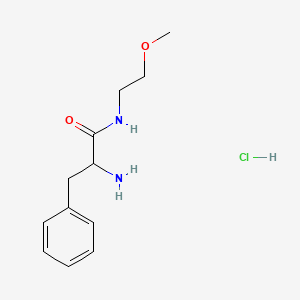
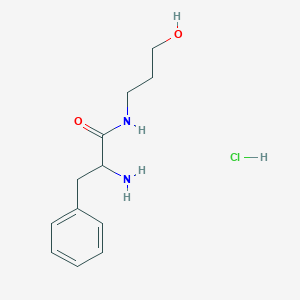
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
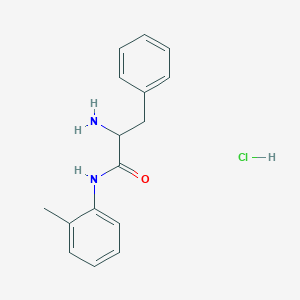
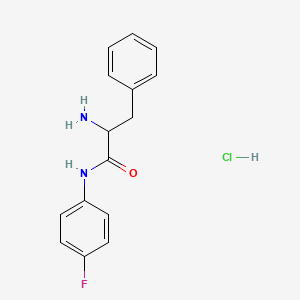
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
